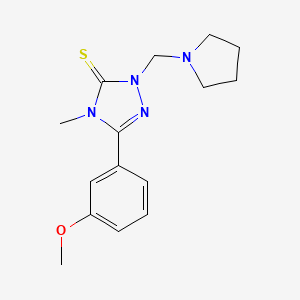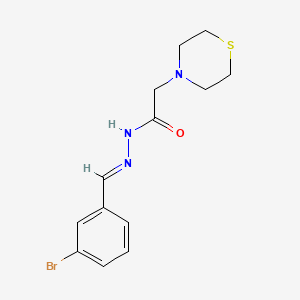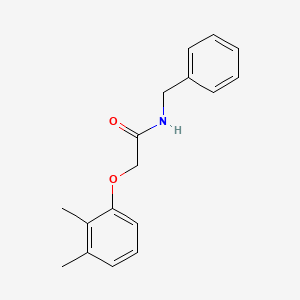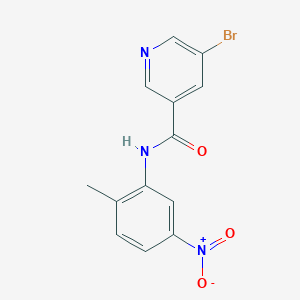
5-(3-methoxyphenyl)-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The presence of a pyrrolidinylmethyl group and a methoxyphenyl group suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. The 1,2,4-triazole core can be synthesized through a variety of methods, including the reaction of thiosemicarbazides with hydrazonoyl halides . The addition of the pyrrolidinylmethyl and methoxyphenyl groups would likely involve further steps, possibly through nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of such a compound would depend on the functional groups present. The 1,2,4-triazole ring is generally stable but can participate in reactions under certain conditions. The methoxyphenyl and pyrrolidinylmethyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods. Computational methods can also be used to predict some of these properties .科学的研究の応用
Molecular Studies and Applications
Molecular Stabilities and Docking Studies : Research on benzimidazole derivatives bearing 1,2,4-triazole, which share structural similarities with the compound , has shown significant insights into their molecular stabilities, conformations, and potential anti-cancer properties through density functional theory and molecular docking studies. These compounds demonstrate promising binding affinities within the EGFR binding pocket, hinting at their potential application in cancer therapy (Karayel, 2021).
Corrosion Inhibition : A study on a structurally similar triazole-based compound has explored its utility in corrosion inhibition for mild steel in a corrosive environment. This suggests the potential application of the compound in protecting metals against corrosion, with adsorption data fitting well to a Langmuir isotherm model, demonstrating superior inhibition efficiency (Al-amiery et al., 2020).
Antimicrobial Activities : Synthesis and evaluation of new 1,2,4-triazole derivatives have indicated good to moderate antimicrobial activities against a range of microorganisms. Such studies underline the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-inflammatory and Antimicrobial Activity : Investigations into novel S-substituted and N-substituted 1,2,4-triazole derivatives have shown potent antibacterial activity and significant anti-inflammatory effects in preclinical models. This opens avenues for the compound's application in developing anti-inflammatory and antimicrobial therapies (Al-Abdullah et al., 2014).
Bioactivity and Molecular Docking : Structural, spectroscopic, and electronic properties of a novel triazole derivative were analyzed, revealing insights into its radical scavenging activities and interaction with biological targets. This suggests the potential use of such compounds in therapeutic applications requiring antioxidant properties or specific molecular interactions (Alaşalvar et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-17-14(12-6-5-7-13(10-12)20-2)16-19(15(17)21)11-18-8-3-4-9-18/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKOFVWVCNMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)
![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)
![1-[4,6-bis(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5580144.png)


![methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5580156.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5580174.png)
![3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5580190.png)


![{3-ethyl-1-[(1-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5580207.png)
![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5580215.png)
![(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5580220.png)
